molecular formula C14H20N6O2 B11512564 1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512564
M. Wt: 304.35 g/mol
InChI Key: NQEGISPISBHSNZ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of the purine ring and the introduction of the piperidine moiety. Common synthetic routes include:

    Condensation Reactions: These reactions typically involve the condensation of appropriate amines with aldehydes or ketones to form the desired intermediates.

    Cyclization Reactions: The intermediates undergo cyclization to form the purine ring system.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure.

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the purine ring. Common reagents include halogens and alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Scientific Research Applications

1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3-DIMETHYL-7-(2-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(2,3,4,5-tetrahydropyridin-6-ylamino)ethyl]purine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-18-12-11(13(21)19(2)14(18)22)20(9-17-12)8-7-16-10-5-3-4-6-15-10/h9H,3-8H2,1-2H3,(H,15,16)

InChI Key

NQEGISPISBHSNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCCC3

Origin of Product

United States

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